molecular formula C10H10ClNO5S B109838 N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide CAS No. 142867-52-5

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Cat. No.: B109838
CAS No.: 142867-52-5
M. Wt: 291.71 g/mol
InChI Key: GWYBSWWLKXEDLB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide primarily targets aldehyde dehydrogenase . Aldehyde dehydrogenase is an enzyme that plays a crucial role in alcohol metabolism, converting aldehydes into their corresponding carboxylic acids .

Mode of Action

This compound is a prodrug of the potent nitroxyl (HNO), which is a potent vasorelaxant . It slowly releases nitroxyl in a neutral solution . Nitroxyl interacts with its targets, causing vasorelaxation . Additionally, this compound acts as a powerful inhibitor of aldehyde dehydrogenase .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to vasorelaxation and alcohol metabolism . The release of nitroxyl leads to vasorelaxation, affecting the cardiovascular system . By inhibiting aldehyde dehydrogenase, it impacts the metabolic pathway of alcohol, potentially leading to the accumulation of acetaldehyde .

Pharmacokinetics

As a prodrug, it is expected to be metabolized in the body to release the active compound, nitroxyl

Result of Action

The molecular and cellular effects of this compound’s action include vasorelaxation and the inhibition of aldehyde dehydrogenase . Vasorelaxation can lead to a decrease in blood pressure . The inhibition of aldehyde dehydrogenase can impact alcohol metabolism, potentially leading to the accumulation of acetaldehyde, which can cause symptoms such as flushing, nausea, and rapid heart rate .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate at which the prodrug releases nitroxyl . Additionally, factors such as temperature and the presence of other substances can potentially affect its stability and efficacy

Preparation Methods

The synthesis of N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide typically involves the acylation of N-hydroxyarylsulfonamides. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with N-hydroxyacetamide in the presence of a base, followed by acetylation with acetic anhydride . The reaction conditions usually involve maintaining a temperature range of 0-5°C during the addition of reagents to control the exothermic reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents for redox reactions. The major products formed from these reactions include nitroxyl, acetic acid, and substituted sulfonamides .

Properties

IUPAC Name

[acetyl-(4-chlorophenyl)sulfonylamino] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO5S/c1-7(13)12(17-8(2)14)18(15,16)10-5-3-9(11)4-6-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYBSWWLKXEDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(OC(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350910
Record name N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142867-52-5
Record name N-(Acetyloxy)-N-(4-chlorobenzene-1-sulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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